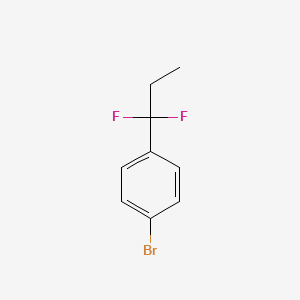

Methyl 2-(benzyloxy)-4-methylbenzoate

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a similar compound, “1-Benzyloxy-2-methyl-3-nitrobenzene”, has been analyzed . It was found that the compound crystallizes in the monoclinic space group P21/c . The dihedral angle between the mean planes of the methyl-2 benzoate ring and the benzyloxy ring is 8.0(2) degrees .Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application Summary : Methyl 2-(benzyloxy)-4-methylbenzoate is used as a reagent in the synthesis of benzyl ethers and esters . This compound is emerging as a mild, convenient, and in some cases uniquely effective new reagent for these syntheses .

- Method of Application : The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .

- Results : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-pyridine .

- Field : Crystallography

- Application Summary : The crystal structure of Methyl 2-(benzyloxy)-4-methylbenzoate has been analyzed .

- Method of Application : The analysis involves determining the dihedral angle between the mean planes of the methyl-2 benzoate ring and the benzyloxy ring .

- Results : The dihedral angle between the mean planes of the methyl-2 benzoate ring and the benzyloxy ring is 8.0(2)˚ .

Synthesis of Benzyl Ethers and Esters

Crystal Structure Analysis

- Field : Organic Chemistry

- Application Summary : Methyl 2-(benzyloxy)-4-methylbenzoate may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole .

- Method of Application : The specific methods of application are not provided in the source, but it typically involves organic synthesis procedures .

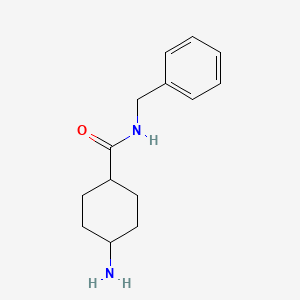

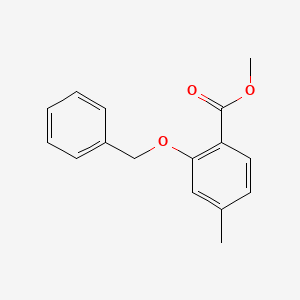

- Results : The successful synthesis of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole .

- Field : Biochemistry

- Application Summary : Methyl 2-(benzyloxy)-4-methylbenzoate is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes . These complexes have shown in vitro antioxidant and antimicrobial activity .

- Method of Application : The synthesis involves a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Results : The synthesized metal (II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent, having IC 50 values from 2.98 to 3.89 µM range .

Preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole

Synthesis of Schiff Base Ligands

- Field : Organic Chemistry

- Application Summary : Methyl 2-(benzyloxy)-4-methylbenzoate may be used in the preparation of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate .

- Method of Application : The specific methods of application are not provided in the source, but it typically involves organic synthesis procedures .

- Results : The successful synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate .

- Field : Organic Chemistry

- Application Summary : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Methyl 2-(benzyloxy)-4-methylbenzoate, having a benzylic position, could potentially be involved in such reactions .

- Method of Application : The specific methods of application are not provided in the source, but it typically involves organic synthesis procedures .

- Results : Enhanced reactivity is observed in SN1, SN2 and E1 reactions of benzylic halides .

Preparation of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Benzylic Oxidations and Reductions

Propriétés

IUPAC Name |

methyl 4-methyl-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-8-9-14(16(17)18-2)15(10-12)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPPCVPFJVYYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzyloxy)-4-methylbenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)

![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)